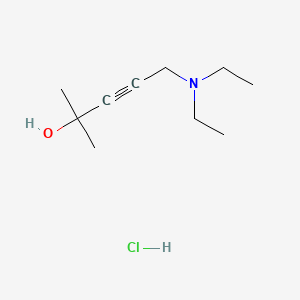
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a methyl group, and a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a reflux setup with ethanol as the solvent . The reaction mixture is then filtered, and the product is crystallized using acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diethylamino-substituted molecules and pentynol derivatives. Examples include:
- Diethylamine
- 2-Methylpent-3-yn-2-ol
- N,N-Diethylaminoethanol
Uniqueness
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
100156-27-2 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
5-(diethylamino)-2-methylpent-3-yn-2-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-5-11(6-2)9-7-8-10(3,4)12;/h12H,5-6,9H2,1-4H3;1H |
InChI Key |
XAEMKHFUDBIMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















